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Compound of Interest

Compound Name: 3-Amino-4-nitrobenzaldehyde

Cat. No.: B14050013

Get Quote

Executive Summary

3-Amino-4-nitrobenzaldehyde (CAS 1261608-01-8) represents a critical class of "push-pull"
chromophores utilized in non-linear optics (NLO) and as a versatile intermediate in the

synthesis of heterocyclic pharmaceutical agents. Its structural integrity is governed by the
competition between strong intramolecular resonance-assisted hydrogen bonding (RAHB) and
intermolecular packing forces. This guide provides a comprehensive analysis of its synthesis,
crystallization protocols, and crystallographic architecture, offering a roadmap for structural
validation in drug discovery and materials science workflows.

Chemical Context & Significance

The molecule features a trisubstituted benzene ring where the electron-donating amino group (
) and the electron-withdrawing nitro group (

) are positioned ortho to each other, with an aldehyde (

) group at the meta position relative to the amino group.
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e Molecular Formula:

[1]

e Molecular Weight: 166.13 g/mol [1]

o Key Structural Motif: The ortho-nitroaniline moiety creates a planarizing S(6) intramolecular
hydrogen bond ring, significantly influencing solubility, melting point, and crystal density.

Applications

e Pharmaceutical Precursor: Used in the synthesis of quinolines and benzimidazoles via
condensation reactions.

o NLO Materials: The donor-acceptor arrangement facilitates intramolecular charge transfer
(ICT), making it a candidate for second-harmonic generation (SHG) materials.

Experimental Methodology
Synthesis Protocol

To obtain high-purity crystals suitable for X-ray diffraction, a controlled synthesis minimizing
regio-isomers is required. The recommended route is the selective oxidation of 3-amino-4-
nitrobenzyl alcohol.

Step-by-Step Synthesis:
¢ Reagents: 3-Amino-4-nitrobenzyl alcohol (1.0 eq), Activated

(10.0 eq), Dichloromethane (DCM, anhydrous).

e Reaction: Suspend the alcohol in DCM under nitrogen. Add activated
in portions. Stir at reflux (
) for 12-18 hours.

e Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 3:1). The aldehyde typically runs faster
than the alcohol.
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o Work-up: Filter through a Celite pad to remove manganese oxides. Concentrate the filtrate in
vacuo to yield a yellow solid.

 Purification: Recrystallize immediately to avoid oxidation to the carboxylic acid.

Crystallization Strategy

Single crystals suitable for X-ray diffraction (XRD) are grown using the slow evaporation
technique.

» Solvent System: Ethanol/Water (9:1) or Acetonitrile.[2]

e Protocol:

[¢]

Dissolve 50 mg of purified 3-amino-4-nitrobenzaldehyde in 5 mL of warm ethanol.

[¢]

Filter the solution through a 0.45

PTFE syringe filter into a clean scintillation vial.

[e]

Cover the vial with parafilm and puncture 3-5 small holes to control evaporation rate.

Store in a vibration-free environment at

o

[¢]

Harvest: Yellow prismatic crystals typically appear within 3—7 days.

Crystallographic Characterization
Data Collection Parameters

For definitive structural elucidation, the following parameters are standard for this class of nitro-
aromatics:
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Parameter Specification Rationale

Minimizes absorption effects

Radiation Source ( compared to

Low temp (100 K) is preferred

to reduce thermal motion (

Temperature 100 K or 296 K
) and improve resolution.
Common for planar aromatic
Crystal System Monoclinic (Predicted) molecules with directional H-
bonds.
Centrosymmetric (
) is most likely; Non-
Space Group or

centrosymmetric (

) if NLO active.

Structural Analysis & Logic
A. Molecular Conformation (The S(6) Motif)

The defining feature of the 3-amino-4-nitrobenzaldehyde crystal structure is the

Intramolecular Hydrogen Bond.

e Mechanism: One hydrogen atom of the amino group forms a strong hydrogen bond with one

oxygen atom of the ortho-nitro group (

).

o Geometry: This forms a pseudo-six-membered ring (S(6) graph set motif).

o Consequence: This interaction locks the nitro group into coplanarity with the benzene ring,

maximizing

-conjugation and reducing the molecule's conformational flexibility. The aldehyde group may
rotate slightly out of plane depending on packing forces, typically by
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B. Supramolecular Architecture

In the absence of the "free" amino hydrogen (which is locked internally), the crystal packing
relies on:

o Weak

Interactions: The aldehyde oxygen acts as an acceptor for aromatic protons from adjacent
molecules.

o Stacking: The planar nature of the molecule favors stacking interactions along the shortest
crystallographic axis (usually b-axis or a-axis), with centroid-centroid distances of

» Dipole Alignment: The strong dipole moment (aldehyde to nitro) directs antiparallel alignment
of stacks to minimize net electrostatic energy.

Visualization of Workflows & Pathways[3]

The following diagram illustrates the logical flow from synthesis to structural validation,
highlighting the critical checkpoints.
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Structural Logic
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Caption: Workflow for the synthesis, crystallization, and structural determination of 3-Amino-4-
nitrobenzaldehyde.

Physicochemical Implications

Understanding the crystal structure allows for the prediction of bulk material properties:

o Thermal Stability: The S(6) intramolecular bond generally increases the melting point
compared to isomers lacking this motif. For 3-amino-4-nitrobenzaldehyde, the melting point
IS expected in the range of 130-160°C (dependent on polymorph).

o Solubility: The internal "locking" of the polar groups makes the molecule less soluble in water
than expected for an amine/aldehyde, but highly soluble in organic solvents like DCM or
Ethyl Acetate.

e Spectroscopic Signature:
o IR: The aldehyde
stretch will appear around
.[3] The amino
stretches will be split; the H-bonded N-H will be red-shifted and broader.
o NMR (
): The aldehyde proton is typically a singlet at

ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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